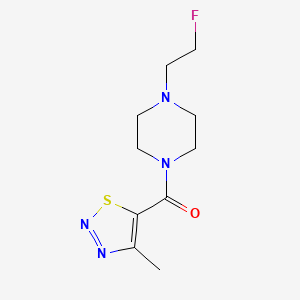

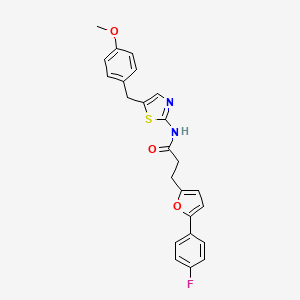

![molecular formula C17H11N3O3 B2865273 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 932026-50-1](/img/structure/B2865273.png)

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Spectroscopic and Computational Study

A dihydroquinazoline derivative, closely related to the compound , underwent spectroscopic characterization combining experimental and theoretical approaches. This study provided complete assignments of fundamental vibrations, investigated frontier molecular orbitals for stability and reactivity insights, and explored intramolecular interactions via NBO analysis. Additionally, the compound's dipole moment, polarizability, and hyperpolarizability values were computed. DFT calculations highlighted molecule sites prone to electrophilic attacks, and molecular docking studies indicated potential against breast cancer type 2 complex, showcasing the compound's biological potential and stability analyses from autoxidation and hydrolysis perspectives (El-Azab et al., 2017).

Structural Characterization Through NMR Spectroscopy

The structure of a closely related oxazol-ylmethyl-isoindole-1,3-dione compound was confirmed using 1D, COSY, and HSQC 2D NMR spectroscopy. This detailed structural analysis underscores the utility of NMR techniques in elucidating the complex structures of such compounds, contributing to a deeper understanding of their chemical properties and potential applications (Dioukhane et al., 2021).

Coordination Chemistry and Catalysis

Oxazoline ligands, which share structural similarities with the compound of interest, have been extensively utilized in coordination chemistry, especially in transition metal-catalyzed asymmetric syntheses. Their versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms make them attractive for a wide range of applications, including catalysis and the development of new materials (Gómez et al., 1999).

Synthetic Applications and Biological Activity

A study focused on the synthesis and characterization of Schiff bases derived from 3-aminoquinazolinones, which are structurally related to the compound , highlighted their potential antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This emphasizes the compound's relevance in medicinal chemistry, particularly in the search for new therapeutic agents (Sahu et al., 2008).

properties

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c21-15-12-7-3-4-8-13(12)18-14(19-15)9-20-16(22)10-5-1-2-6-11(10)17(20)23/h1-8H,9H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPSGWXORXNFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)

![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)